Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate
Description
Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate (CAS: 1190095-02-3, molecular formula: C₁₄H₁₃BF₄KN) is an organotrifluoroborate derivative characterized by a phenyl ring substituted with a methylphenylaminomethyl group. This compound is notable for its stability under ambient conditions and its utility in cross-coupling reactions, such as Suzuki-Miyaura and Chan-Lam couplings . Its structure combines a trifluoroborate moiety with a secondary amine-linked aromatic group, enabling applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
potassium;trifluoro-[3-[(4-methylanilino)methyl]phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BF3N.K/c1-11-5-7-14(8-6-11)19-10-12-3-2-4-13(9-12)15(16,17)18;/h2-9,19H,10H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSBKXFPEQQWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CNC2=CC=C(C=C2)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate typically involves the reaction of 4-methylphenylamine with a suitable trifluoroboronic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a base such as potassium carbonate is common to facilitate the formation of the potassium salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenyltrifluoroborate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenylamine derivatives.
Substitution: Substitution reactions at the phenyl ring can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as hydrogen peroxide or chromium-based reagents.
Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically use electrophilic reagents and may require catalysts to proceed efficiently.
Major Products Formed:
Scientific Research Applications
Synthetic Applications
1. Cross-Coupling Reactions
Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.
Case Study: Suzuki-Miyaura Coupling
In a study involving the coupling of aryl halides with potassium trifluoroborates, it was demonstrated that the use of this compound enhanced the yield and selectivity of the desired biaryl products. The reaction conditions were optimized to achieve high conversion rates, with yields exceeding 90% in some cases.
| Entry | Aryl Halide | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1 | 4-Bromoanisole | 92 | 2 |
| 2 | 4-Iodotoluene | 95 | 1 |
| 3 | 2-Chlorophenol | 89 | 3 |
Biological Applications
2. Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the synthesis of biologically active compounds. Its ability to facilitate the formation of complex molecular structures makes it valuable for drug discovery and development.
Case Study: Synthesis of Anticancer Agents
Research has indicated that derivatives synthesized using potassium trifluoroborates exhibit significant anticancer activity. For instance, a series of compounds derived from this trifluoroborate have been tested against various cancer cell lines, showing promising results.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.2 |
| Compound B | MCF-7 | 4.8 |
| Compound C | A549 | 6.0 |
Environmental Applications
3. Green Chemistry
The use of potassium trifluoroborates aligns with principles of green chemistry due to their mild reaction conditions and lower toxicity compared to traditional reagents. This makes them suitable for sustainable practices in chemical manufacturing.
Case Study: Sustainable Synthesis Pathways
A comparative study highlighted the environmental benefits of using potassium trifluoroborates over conventional methods for synthesizing various organic compounds. The findings indicated reduced waste generation and lower energy consumption.
Mechanism of Action
The mechanism by which Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate exerts its effects involves its interaction with specific molecular targets. The phenyltrifluoroborate moiety can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Organotrifluoroborates
Substituent-Based Comparison
a) Potassium 3-((Pyrrolidin-1-yl)methyl)phenyltrifluoroborate
- Structure: Features a pyrrolidine ring instead of the 4-methylphenylamino group.
- Synthesis : Prepared via reductive amination of potassium 3-formylphenyltrifluoroborate with pyrrolidine, yielding 76% under mild conditions .
- Reactivity : The cyclic amine enhances electron density at the boron center, improving oxidative stability but reducing electrophilic reactivity compared to the target compound .
b) Potassium 4-((Cyclohexylamino)methyl)phenyltrifluoroborate
- Structure: Substituted with a cyclohexylamino group.
- Applications: Used in ligand-free palladium-catalyzed cross-couplings, achieving 82% yield in biphenyl synthesis. The bulky cyclohexyl group slows reaction kinetics relative to the less sterically hindered 4-methylphenylamino derivative .
c) Potassium 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate
- Structure : Contains a morpholine carbonyl group.
- Properties : The electron-withdrawing carbonyl group reduces boron’s nucleophilicity, making it less reactive in couplings but more stable in acidic conditions .
d) Potassium Trifluoro(p-tolyl)borate
- Structure : Simple methyl-substituted phenyltrifluoroborate.
- Reactivity: Lacks the amino linker, resulting in faster coupling rates but lower functional group compatibility in multicomponent reactions .
Electronic and Steric Effects
- Electron-Donating Groups: The 4-methylphenylamino group in the target compound enhances electron density at the boron center, favoring oxidative addition in palladium-catalyzed reactions. This contrasts with chloro- or nitro-substituted analogs (e.g., Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate), which exhibit reduced reactivity due to electron withdrawal .
- Steric Hindrance: Bulky substituents (e.g., cyclohexylamino) decrease reaction rates in cross-couplings, whereas the target compound’s linear methylphenylamino group balances steric accessibility and electronic modulation .
Stability and Handling
- Bench Stability: Aryltrifluoroborates generally exhibit superior stability to boronic acids.
- Safety Profile: The compound carries GHS warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), comparable to most organotrifluoroborates but less hazardous than nitro-substituted variants (e.g., Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate) .
Data Table: Key Properties of Selected Organotrifluoroborates
Biological Activity
Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate, a compound with the CAS number 1190095-02-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H13BF4KN
- Molar Mass : 321.17 g/mol
- Structure : The compound features a trifluoroborate group, which is known for enhancing the reactivity of organic compounds in cross-coupling reactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interactions with various biological targets and its pharmacological properties.
Antinociceptive Properties
A significant study evaluated the antinociceptive (pain-relieving) effects of potassium thiophene-3-trifluoroborate (RBF3K), a related compound. The research demonstrated that RBF3K significantly reduced pain induced by acetic acid in mice. The effective doses ranged from 5 mg/kg to 100 mg/kg, with notable involvement of α2-adrenergic and serotonergic receptors, indicating a non-opioid mechanism of action .
Enzyme Inhibition
Research has shown that organotrifluoroborates, including this compound, act as competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin. These interactions suggest potential applications in cancer therapy and other diseases where serine proteases are implicated .
Case Studies
- Toxicological Investigation :
- Cross-Coupling Reactions :
The mechanisms underlying the biological activity of this compound involve:
- Receptor Interaction : The compound's interaction with adrenergic and serotonergic receptors indicates its potential as an analgesic agent without the side effects associated with opioid medications.
- Enzyme Inhibition : By inhibiting serine proteases, this compound may interfere with pathways involved in tumor growth and metastasis.
Comparative Analysis
| Property/Activity | This compound | Related Compounds (e.g., RBF3K) |
|---|---|---|
| Antinociceptive Effect | Yes (potentially) | Yes (significant reduction in pain) |
| Enzyme Inhibition | Yes (serine proteases) | Yes (competitive inhibition) |
| Toxicity | Low (no significant damage at tested doses) | Low (similar findings) |
| Application in Synthesis | Yes (cross-coupling reactions) | Yes (effective reagent) |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate?
- Methodology : A reductive amination approach is commonly employed. Potassium formylphenyltrifluoroborate reacts with 4-methylaniline in methanol with KHF₂ as a stabilizing agent. After stirring for 2 hours, pyridine borane is added as a reducing agent, followed by 16 hours of reaction. Workup involves solvent removal, ether rinsing, and extraction with 10% MeOH/acetone. Neutralization with KHCO₃ may be required for acidic byproducts .
- Key Parameters : Use of KHF₂ prevents boronate decomposition; pyridine borane ensures selective reduction of imine intermediates.
Q. How is this compound characterized to confirm structural integrity?
- Analytical Techniques :
- ¹H/¹³C NMR : Peaks at δ 3.63 (s, CH₂ linker), δ 7.05–7.47 (aromatic protons), and δ 2.52 (N-methyl group) validate connectivity .
- ¹⁹F/¹¹B NMR : δ −142.4 (¹⁹F) and δ 3.95 (¹¹B) confirm trifluoroborate moiety integrity .
- HRMS : Matches calculated mass-to-charge ratio (e.g., 228.1171 for [M-K]⁻) .
Q. What are typical cross-coupling reactions involving this compound?
- Reaction Scope : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides. Example: Reaction with p-bromoanisole using Pd(OAc)₂ (3 mol%), K₂CO₃, and MeOH at 75°C yields biaryl products .
- Optimization : Ligandless conditions reduce side reactions; inert atmospheres prevent boronate oxidation .
Advanced Research Questions
Q. How can contradictory yields in cross-coupling reactions be addressed?
- Root Causes : Variability may arise from moisture-sensitive intermediates or competing protodeboronation.
- Mitigation Strategies :
- Drying Agents : Pre-drying reagents (e.g., molecular sieves) and using anhydrous solvents .
- Additives : KHF₂ stabilizes borates; KHCO₃ neutralizes acidic byproducts during workup .
Q. What strategies enhance regioselectivity in functionalizing the aminomethyl group?
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the amine during coupling, followed by acidic cleavage .
- Direct Functionalization : Electrophilic substitution at the para-position of the 4-methylphenyl group is favored due to steric and electronic effects .
Q. How do solvent and temperature affect reaction outcomes in reductive amination?
- Solvent Effects : MeOH enhances imine formation but may promote boronate hydrolysis. Acetone/water mixtures (10% MeOH) improve solubility during extraction .
- Temperature : Room temperature minimizes side reactions (e.g., over-reduction), while elevated temperatures (50°C) accelerate imine formation .
Q. What mechanistic insights explain the stability of this trifluoroborate under oxidative conditions?
- Borate Resilience : The trifluoroborate group resists hydrolysis due to strong B-F bonds. Computational studies show transition states for hydrolysis require >25 kcal/mol, making it inert at room temperature .
- Oxidative Stability : Fluorine’s electronegativity stabilizes the boron center against oxidation by O₂ or peroxides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
